molecular formula C19H20O2 B3051982 Bisphenol A divinyl ether CAS No. 3754-60-7

Bisphenol A divinyl ether

Cat. No.: B3051982
CAS No.: 3754-60-7
M. Wt: 280.4 g/mol
InChI Key: YOTSWLOWHSUGIM-UHFFFAOYSA-N
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Description

Bisphenol A divinyl ether is an organic compound derived from bisphenol A. It is characterized by the presence of two vinyl ether groups attached to the bisphenol A core. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A divinyl ether typically involves the reaction of bisphenol A with divinyl ether. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the vinyl ether groups. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound with high purity. The use of catalysts and advanced purification techniques further enhances the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Bisphenol A divinyl ether undergoes various chemical reactions, including:

    Oxidation: The vinyl ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form bisphenol A and ethylene.

    Substitution: The vinyl ether groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles, such as amines and thiols, can be used under mild conditions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Bisphenol A and ethylene.

    Substitution: Derivatives with functional groups such as amines or thiols.

Scientific Research Applications

Bisphenol A divinyl ether has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactivity allows for the creation of materials with unique properties.

    Biology: The compound is used in the development of biomaterials and drug delivery systems due to its biocompatibility.

    Medicine: Research is ongoing to explore its potential in creating medical devices and implants.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.

Mechanism of Action

The mechanism of action of bisphenol A divinyl ether involves its interaction with various molecular targets. The vinyl ether groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks provide enhanced mechanical strength and chemical resistance to the resulting materials. The compound can also interact with cellular components, making it useful in biomedical applications.

Comparison with Similar Compounds

    Bisphenol A diglycidyl ether: Another derivative of bisphenol A, commonly used in epoxy resins.

    Divinyl ether: A simpler compound with two vinyl ether groups, used as an anesthetic and in polymer synthesis.

Comparison:

    Uniqueness: Bisphenol A divinyl ether combines the structural features of bisphenol A and vinyl ether groups, providing unique reactivity and properties. Unlike bisphenol A diglycidyl ether, which is primarily used in epoxy resins, this compound finds applications in a broader range of fields, including biomedical research and advanced material synthesis.

    Properties: The presence of vinyl ether groups in this compound imparts distinct chemical reactivity, making it suitable for specialized applications that require specific functionalization.

Properties

IUPAC Name

1-ethenoxy-4-[2-(4-ethenoxyphenyl)propan-2-yl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-5-20-17-11-7-15(8-12-17)19(3,4)16-9-13-18(14-10-16)21-6-2/h5-14H,1-2H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTSWLOWHSUGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC=C)C2=CC=C(C=C2)OC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884010
Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3754-60-7
Record name 1,1′-(1-Methylethylidene)bis[4-(ethenyloxy)benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3754-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(1-methylethylidene)bis(4-(ethenyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-isopropylidenebis[4-(vinyloxy)benzene]
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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